molecular formula C14H9ClFNO4 B6392857 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261912-51-9

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6392857
CAS No.: 1261912-51-9
M. Wt: 309.67 g/mol
InChI Key: JALADQDXSTVCGF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a halogenated isonicotinic acid derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a 2-fluoro-4-methoxycarbonylphenyl group at the 5-position. This compound combines electron-withdrawing groups (chloro, fluoro, and methoxycarbonyl) that influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c1-21-14(20)7-2-3-8(11(16)4-7)10-6-17-12(15)5-9(10)13(18)19/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALADQDXSTVCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688106
Record name 2-Chloro-5-[2-fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-51-9
Record name 2-Chloro-5-[2-fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant to various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening techniques can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum productivity. Additionally, advanced purification methods, such as chromatography and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of the isonicotinic acid moiety allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)isonicotinic Acid (PyCA-3F)

  • Structure : Features a trifluoromethyl (-CF₃) group instead of the 2-fluoro-4-methoxycarbonylphenyl substituent.
  • Applications: Used in self-assembled monolayers (SAMs) for perovskite and organic solar cells. Co-adsorption with 2PACz reduces SAM aggregation, enhancing device efficiency (24.68% PCE reported) .
  • Key Differences : The trifluoromethyl group offers stronger electron-withdrawing effects and higher lipophilicity compared to the methoxycarbonylphenyl group, which may improve charge transport but increase hydrophobicity .

5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid

  • Structure : Contains a hydroxyl (-OH) group at the 2-position and a 3-fluorophenyl substituent.
  • Metabolism : Hydroxylation at the pyridine ring is a critical step in microbial degradation pathways, as observed in Bacillus spp. .

3-Fluoro-5-methylisonicotinic Acid

  • Structure : Substituted with a methyl group at the 5-position and fluoro at the 3-position.
  • Properties : Methyl groups enhance steric bulk and may reduce reactivity. Similarity scores (0.85 vs. target compound) suggest structural resemblance but divergent electronic profiles due to substituent positioning .

2-Chloro-5-(3-fluoro-2-methylphenyl)isonicotinic Acid

  • Structure : Features a 3-fluoro-2-methylphenyl group.

5-Amino-2-fluoroisonicotinic Acid

  • Structure: Amino (-NH₂) group at the 5-position and fluoro at the 2-position.

Data Table: Comparative Properties of Select Analogs

Compound Name Substituents Key Applications Stability Notes
Target Compound 2-Cl, 5-(2-F-4-MeOCOPh) Materials science (hypothesized) High (electron-withdrawing groups)
2-Chloro-5-(trifluoromethyl)isonicotinic Acid 2-Cl, 5-CF₃ Solar cells (SAMs) Moderate (hydrophobic)
5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid 2-OH, 5-(3-FPh) Metabolic studies Low (prone to oxidation)
3-Fluoro-5-methylisonicotinic Acid 3-F, 5-Me Synthetic intermediate High (steric protection)

Research Findings and Implications

  • Metabolic Resistance : The absence of hydroxyl groups may reduce susceptibility to microbial degradation, extending environmental persistence relative to hydroxylated derivatives .
  • Synthetic Challenges : Discontinued analogs (e.g., 2-Chloro-5-(3-fluoro-2-methylphenyl)isonicotinic acid) underscore the importance of substituent selection in large-scale synthesis .

Biological Activity

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid is an organic compound belonging to the class of isonicotinic acids. It features a chloro group at the second position, a fluoro group at the fifth position, and a methoxycarbonyl group on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C14_{14}H9_{9}ClFNO
  • Molecular Weight : 309.67 g/mol
  • CAS Number : 1261912-51-9

The biological activity of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, potentially leading to inhibition or modulation of various biological pathways. The methoxycarbonyl group may undergo hydrolysis, releasing active metabolites that further influence biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting essential metabolic processes:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1550 µg/mL
S. aureus1830 µg/mL
P. aeruginosa1270 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)8.1Induction of apoptosis
HeLa (Cervical Cancer)0.7Cell cycle arrest at G2/M phase
U2OS (Osteosarcoma)0.69Inhibition of Hsp90 protein interactions

These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies.

Case Study 1: Antiviral Activity

A study evaluating the antiviral potential of this compound against HIV-1 showed an effective reduction in viral replication. The compound exhibited an EC50_{50} value of 0.0364 ± 0.0038 µM, indicating potent antiviral activity compared to standard treatments.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes related to cancer metabolism revealed that 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid could effectively inhibit lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism, with an IC50_{50} value of approximately 1.5 µM.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity profile of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)isonicotinic acid:

Compound Biological Activity Notable Features
2-Chloro-5-(trifluoromethyl)isonicotinic acidModerate anticancer activityTrifluoromethyl group reduces binding affinity
2-Fluoro-5-methoxycarbonylphenylboronic acidWeak antimicrobial propertiesLacks isonicotinic structure

This comparison underscores the enhanced efficacy and potential applications of the target compound in medicinal chemistry.

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